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Compound of Interest

Compound Name: Alatrofloxacin

Cat. No.: B1665683

An In-depth Review of the Fluoronaphthyridone Antibiotic

Executive Summary

Alatrofloxacin (Trovan 1.V.) is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic
fluoronaphthyridone antibiotic developed by Pfizer.[1][2] Intended for intravenous
administration, alatrofloxacin is rapidly converted in vivo to its active form, trovafloxacin, which
exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative
aerobic and anaerobic bacteria.[1][3][4] Its mechanism of action involves the inhibition of
bacterial DNA gyrase and topoisomerase 1V, essential enzymes for DNA replication,
transcription, and repair.[1][5] Despite its potent antimicrobial activity and favorable
pharmacokinetic profile, the clinical use of alatrofloxacin and trovafloxacin was severely
restricted and ultimately withdrawn from the market due to the risk of severe, idiosyncratic
hepatotoxicity, including liver failure and death.[6][7][8] This technical guide provides a
comprehensive overview of alatrofloxacin, focusing on its mechanism of action, antimicrobial
spectrum, pharmacokinetics, and the critical issue of its associated hepatotoxicity, to inform
future research and drug development efforts.

Introduction and Chemical Profile

Alatrofloxacin was developed to provide a parenteral formulation for its active moiety,
trovafloxacin, overcoming the latter's solubility issues for intravenous use.[9][10] Following
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intravenous infusion, plasma esterases rapidly hydrolyze the L-alanyl-L-alanyl substituents to
yield trovafloxacin.[1][10] Plasma concentrations of alatrofloxacin become undetectable within
5 to 10 minutes after the completion of a one-hour infusion.[1][11]

Drug Name: Alatrofloxacin Mesylate

Trade Name: Trovan I.V.®[5]

Chemical Class: Fluoronaphthyridone antibiotic[12]

Chemical Formula: C26H25F3NeOs « CH3SOsH[1]

Molecular Weight: 654.62 g/mol [1]

Mechanism of Action

The bactericidal activity of trovafloxacin, the active form of alatrofloxacin, stems from its ability
to inhibit two essential bacterial type Il topoisomerase enzymes: DNA gyrase and
topoisomerase 1V.[1][6]

 DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a
process necessary to relieve the torsional stress that accumulates ahead of the replication
fork during DNA replication.[13][14] In many Gram-negative bacteria, DNA gyrase is the
primary target of fluoroquinolones.[14]

o Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of
interlinked daughter chromosomes following DNA replication, a critical step for bacterial cell
division.[6][13] In many Gram-positive bacteria, topoisomerase |V is the primary target.[14]

By binding to the enzyme-DNA complex, trovafloxacin stabilizes this complex, leading to
double-strand breaks in the bacterial DNA and ultimately inhibiting DNA replication and
transcription, resulting in cell death.[14][15]

In addition to its antibacterial properties, alatrofloxacin has demonstrated immunomodulatory
and anti-inflammatory effects in vitro.[12][16] Studies on human THP-1 monocytes showed that
the drug could initially activate a lytic mechanism involving the release of inflammatory
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cytokines like TNF-q, IL-1, and IL-6, but this effect was reversed within a few hours, suggesting
a role in modulating the inflammatory response to infection.[16][17]
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Caption: Prodrug conversion and antibacterial mechanism of action.

Antimicrobial Spectrum

Trovafloxacin demonstrates broad-spectrum activity, including enhanced potency against
Gram-positive cocci and anaerobes compared to older fluoroquinolones.[18][19]

Table 1: In Vitro Activity of Trovafloxacin against Selected Bacterial Pathogens
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Organism MICso (pg/mL) MICso (pg/mL) Reference

Gram-Positive

Aerobes
Staphylococcus
0.032 0.06 [18]
aureus (MSSA)
Staphylococcus
1.0 2.0 [18]
aureus (MRSA)
Streptococcus
] 0.064 0.125 [18]
pneumoniae
Enterococcus faecalis  0.25 0.5 [18]
Enterococcus faecium  16.0 >16.0 [18]
Gram-Negative
Aerobes
Escherichia coli 0.06 0.25 [20]
Klebsiella
) 0.12 0.5 [20]
pneumoniae
Pseudomonas
_ 1.0 8.0 [20]
aeruginosa
Haemophilus
_ <0.03 <0.03 [20]
influenzae
Acinetobacter spp. 0.25 1.0 [20]
Anaerobes
Bacteroides fragilis
0.25 1.0 [21]
group
Clostridium
0.125 0.25 [21]

perfringens

| Peptostreptococcus spp. | 0.25 | 1.0 |[21] |

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10680987/
https://pubmed.ncbi.nlm.nih.gov/10680987/
https://pubmed.ncbi.nlm.nih.gov/10680987/
https://pubmed.ncbi.nlm.nih.gov/10680987/
https://pubmed.ncbi.nlm.nih.gov/10680987/
https://pubmed.ncbi.nlm.nih.gov/9990473/
https://pubmed.ncbi.nlm.nih.gov/9990473/
https://pubmed.ncbi.nlm.nih.gov/9990473/
https://pubmed.ncbi.nlm.nih.gov/9990473/
https://pubmed.ncbi.nlm.nih.gov/9990473/
https://www.researchgate.net/figure/Comparison-of-the-in-vitro-activities-of-trovafloxacin-and-other-antimicrobials-against_tbl1_14188609
https://www.researchgate.net/figure/Comparison-of-the-in-vitro-activities-of-trovafloxacin-and-other-antimicrobials-against_tbl1_14188609
https://www.researchgate.net/figure/Comparison-of-the-in-vitro-activities-of-trovafloxacin-and-other-antimicrobials-against_tbl1_14188609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Note: MICso and MICoso represent the minimum inhibitory concentrations required to inhibit the

growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics

Alatrofloxacin is administered intravenously, after which it is rapidly and completely converted

to trovafloxacin.[5] Trovafloxacin exhibits pharmacokinetic properties that allow for once-daily

dosing.[9]

Table 2: Pharmacokinetic Parameters of Trovafloxacin in Adults

Parameter Value Reference
Administration Route IV (as Alatrofloxacin)
Dose (Trovafloxacin

_ 200 - 300 mg [22]
equivalent)
Absolute Bioavailability (Oral) ~88% [1][23]
Peak Plasma Concentration

2.3-4.3 ug/mL [22]

(Cmax)
Time to Peak (Tmax) End of 1-hour infusion [22]
Elimination Half-life (t¥2) 9.8 - 12.3 hours [5][22]
Volume of Distribution (Vss) 1.3-1.6 L/kg [24]
Systemic Clearance (CL) 82 - 151 mL/h/kg [51[24]

Plasma Protein Binding

~76%

[6]

Primary Route of Elimination

Metabolism (conjugation) and

fecal excretion

[°]

| Renal Excretion (unchanged) | <10% [[19][22] |

Note: Parameters can vary based on patient population (e.g., age, renal/hepatic function).

Clinical Efficacy and Withdrawal
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Alatrofloxacin/trovafloxacin was approved for serious, life- or limb-threatening infections
requiring initial hospitalization.[5] Clinical trials demonstrated its efficacy in treating conditions
such as community-acquired and nosocomial pneumonia, complicated intra-abdominal
infections, and skin and skin structure infections.[19][25] However, post-marketing reports
rapidly emerged linking the drug to severe liver toxicity.[8] In 1999, the FDA restricted its use,
and it was eventually withdrawn from the market.[6][7]

Hepatotoxicity: The Core Safety Concern

The most significant liability of alatrofloxacin/trovafloxacin is its potential to cause severe,
idiosyncratic drug-induced liver injury (DILI).[3] The mechanism is complex and not fully
elucidated but is thought to involve a combination of metabolic bioactivation and immune
system potentiation.

Key proposed mechanisms include:

e Mitochondrial Stress: Trovafloxacin has been shown to induce mitochondrial peroxynitrite
stress, particularly in models with underlying mitochondrial dysfunction. This leads to the
disruption of critical mitochondrial enzymes and impairs cellular energy metabolism.[3][25]

 Inflammatory Sensitization: Trovafloxacin can sensitize hepatocytes to the cytotoxic effects
of inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-a).[12][17] It
appears to prolong the presence of TNF-a in plasma and enhance downstream inflammatory
and cell death signaling pathways, including prolonged activation of stress kinases like JNK
and ERK.[4][17]

o Metabolic Bioactivation: The cyclopropylamine moiety of trovafloxacin is suspected to
undergo metabolic oxidation by Cytochrome P450 enzymes, potentially forming reactive
metabolites that can covalently bind to cellular macromolecules, leading to cellular damage.
[26]
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Caption: Proposed signaling pathways in trovafloxacin hepatotoxicity.

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of trovafloxacin is determined using standardized methods as described by
the Clinical and Laboratory Standards Institute (CLSI).

e Methodology: Broth microdilution or agar dilution.[7][27]

e Inoculum: A standardized bacterial suspension (e.g., 5 x 10> CFU/mL) is prepared.

e Medium: Cation-adjusted Mueller-Hinton broth or agar is typically used. For fastidious

organisms like Neisseria gonorrhoeae, supplemented GC agar base is required.[28]
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¢ Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

o Endpoint: The MIC is recorded as the lowest concentration of the antibiotic that completely
inhibits visible bacterial growth.

e Quality Control: Reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, N.
gonorrhoeae ATCC 49226) are tested concurrently to ensure the accuracy of the results.[1]
[28]

In Vitro Hepatotoxicity Assessment (Microphysiological
Model)

This protocol outlines a general workflow for assessing DILI using a 3D co-culture model,
based on published studies.[25][29][30]

* Model System: A three-dimensional microphysiological system (e.g., organ-on-a-chip)
containing co-cultured primary human hepatocytes, liver sinusoidal endothelial cells, and
Kupffer cells (macrophages).[25][31]

» Cell Seeding and Stabilization: Cells are seeded into the device according to manufacturer
protocols and allowed to stabilize for several days to form functional liver microtissues.[29]

» Drug Treatment: Trovafloxacin (and a non-toxic comparator like levofloxacin) is introduced
into the culture medium at clinically relevant concentrations (e.g., 1 uM, 10 uM, 20 uM).[25]
[30] Cultures are maintained for a period of up to 7 days.

e Optional Inflammatory Challenge: In some experiments, a non-toxic dose of an inflammatory
stimulus (e.g., TNF-a or LPS) is co-administered to assess for sensitization to inflammatory
stress.[29]

e Endpoint Analysis:

o Cell Viability: Assessed by measuring intracellular ATP content (e.g., CellTiter-Glo®
assay).[29]

o Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) or alanine
aminotransferase (ALT) into the culture supernatant.[30]
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o Cytokine Release: Pro-inflammatory cytokines (e.g., TNF-a, IL-6, IL-1[3) in the supernatant
are quantified using ELISA.[25]

o Imaging: Morphological changes, cell death (e.g., staining with DAPI, propidium iodide),
and specific markers (e.g., CD32b for endothelial cells) are assessed via
immunofluorescence microscopy.[30]
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Caption: Workflow for an in vitro hepatotoxicity experiment.

Conclusion and Future Directions
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Alatrofloxacin is a potent fluoronaphthyridone antibiotic whose clinical utility was negated by
an unacceptable risk of severe hepatotoxicity. The study of its downfall, however, provides
critical lessons for drug development. The complex, multifactorial mechanism of trovafloxacin-
induced liver injury, involving both metabolic and immune components, underscores the
limitations of traditional preclinical toxicology models. The development of advanced in vitro
systems, such as humanized 3D microphysiological liver models, is crucial for better prediction
of idiosyncratic DILI.[31][32] For researchers, alatrofloxacin/trovafloxacin remains a valuable
tool compound for investigating the mechanisms of DILI and for validating new predictive
toxicology platforms. Understanding the precise structural features and signaling pathways
responsible for its toxicity can guide the design of safer, next-generation antibiotics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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